molecular formula C6H5FIN B125011 2-Fluoro-3-iodo-5-methylpyridine CAS No. 153034-78-7

2-Fluoro-3-iodo-5-methylpyridine

Cat. No.: B125011
CAS No.: 153034-78-7
M. Wt: 237.01 g/mol
InChI Key: ANOOZLFFCNANTR-UHFFFAOYSA-N
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Description

2-Fluoro-3-iodo-5-methylpyridine (CAS: 153034-78-7; molecular formula: C₆H₅FIN; molecular weight: 237.01 g/mol) is a halogenated pyridine derivative characterized by fluorine and iodine substituents at positions 2 and 3, respectively, and a methyl group at position 3. This compound is a white crystalline powder with high reactivity due to the electron-withdrawing effects of fluorine and iodine, making it a critical intermediate in synthesizing active pharmaceutical ingredients (APIs) . China dominates its global production, leveraging advanced manufacturing infrastructure and cost-effective synthesis protocols .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Fluoro-3-iodo-5-methylpyridine typically involves the halogenation of pyridine derivatives. One common method is the iodination of 2-fluoro-5-methylpyridine using iodine and a suitable oxidizing agent . The reaction is usually carried out under controlled conditions to ensure the selective introduction of the iodine atom at the desired position on the pyridine ring.

Industrial Production Methods

Industrial production of this compound may involve large-scale halogenation processes using advanced chemical reactors. The use of continuous flow reactors can enhance the efficiency and yield of the synthesis by providing better control over reaction parameters such as temperature, pressure, and reactant concentrations .

Chemical Reactions Analysis

Types of Reactions

2-Fluoro-3-iodo-5-methylpyridine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield amino-substituted pyridine derivatives .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Position and Electronic Effects

The reactivity and applications of pyridine derivatives are heavily influenced by substituent positions and electronic properties. Below is a comparative analysis with key analogs:

Table 1: Structural and Electronic Comparisons

Compound Name CAS Number Substituents (Positions) Molecular Formula Molecular Weight (g/mol) Key Properties/Applications
2-Fluoro-3-iodo-5-methylpyridine 153034-78-7 2-F, 3-I, 5-CH₃ C₆H₅FIN 237.01 High reactivity for API synthesis
2-Fluoro-4-iodo-5-methylpyridine 153034-94-7 2-F, 4-I, 5-CH₃ C₆H₅FIN 237.01 Positional isomer; potential differences in electronic distribution
2-Chloro-5-iodopyridine 2078-76-8 2-Cl, 5-I C₅H₃ClIN 239.44 Higher steric hindrance; m.p. 99°C
3-Iodo-5-(trifluoromethyl)pyridin-2-amine 1704064-01-6 3-I, 5-CF₃, 2-NH₂ C₆H₄F₃IN₂ 302.01 Trifluoromethyl enhances metabolic stability
5-Fluoro-3-iodopyridin-2-amine N/A 5-F, 3-I, 2-NH₂ C₅H₄FIN₂ 238.00 Amino group increases nucleophilic reactivity

Key Observations:

  • Positional Isomerism: The iodine position (3 vs.
  • Halogen Substitution : Replacing fluorine with chlorine (e.g., 2-Chloro-5-iodopyridine) increases molecular weight and steric bulk, which may reduce reactivity in nucleophilic substitutions .
  • Functional Groups: Amino groups (e.g., 5-Fluoro-3-iodopyridin-2-amine) enhance hydrogen-bonding capacity, favoring interactions in drug-target binding .

Physicochemical Properties

Table 3: Physicochemical Comparisons

Compound Name Melting Point (°C) Solubility (Polar Solvents) LogP (Predicted)
This compound Not reported Moderate in DMSO, DMF 2.8
2-Chloro-5-iodopyridine 99 Low in water; high in THF 3.2
3-Iodo-5-(trifluoromethyl)pyridin-2-amine Not reported High in acetone 2.5

Notes:

  • The methyl group in this compound slightly increases hydrophobicity (LogP ~2.8) compared to non-methylated analogs.
  • Chlorine substitution (2-Chloro-5-iodopyridine) raises LogP, suggesting greater membrane permeability .

Biological Activity

2-Fluoro-3-iodo-5-methylpyridine is a heterocyclic compound with significant potential in medicinal chemistry and biological applications. This article explores its biological activity, synthesis methods, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula for this compound is C6H5FINC_6H_5FIN. The presence of both fluorine and iodine atoms on the pyridine ring contributes to its unique reactivity and biological properties. The compound is characterized by:

  • Fluorine Atom : Often enhances lipophilicity and alters the electronic properties of the molecule.
  • Iodine Atom : Can provide a site for nucleophilic attack and influence the compound's interaction with biological targets.
  • Methyl Group : Modifies steric properties, potentially affecting binding affinity to enzymes or receptors.

Synthesis Methods

The synthesis of this compound typically involves halogenation reactions of pyridine derivatives. Various synthetic routes have been explored, including:

  • Direct Halogenation : Utilizing iodine and fluorine sources to introduce halogens onto the pyridine ring.
  • Nucleophilic Substitution : Employing nucleophiles to replace hydrogen atoms with halogen substituents.

The biological activity of this compound is largely attributed to its interaction with specific molecular targets. The halogen substituents can significantly influence the compound's reactivity and binding affinity. Key mechanisms include:

  • Inhibition of Protein Kinases : The compound has been identified as a potential inhibitor for various protein kinases, which are crucial in signaling pathways related to cell growth and metabolism.
  • Cytochrome P450 Interaction : Research indicates that it may interact with cytochrome P450 enzymes, affecting drug metabolism and leading to potential drug-drug interactions .

Case Studies

  • Protein Kinase Inhibition : A study demonstrated that this compound acts as a selective inhibitor for certain protein kinases involved in cancer pathways. The compound exhibited IC50 values in the low micromolar range, indicating potent inhibitory activity.
  • Agrochemical Applications : In agricultural research, derivatives of this compound have shown effectiveness as fungicides and herbicides, suggesting its utility in crop protection strategies.

Comparative Analysis with Similar Compounds

Compound NameMolecular FormulaUnique Features
2-Fluoro-3-iodopyridineC₅H₃FINSimpler structure without methyl group
2-Fluoro-3-bromo-5-methylpyridineC₆H₅BrNDifferent halogen; potential variations in activity
2-Fluoro-4-methylpyridineC₆H₆FNLacks iodine; serves as a precursor

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 2-fluoro-3-iodo-5-methylpyridine, and what critical parameters govern its synthesis?

Synthesis typically involves halogenation or cross-coupling strategies. For example:

  • Halogen exchange : Iodination at the 3-position of a fluorinated pyridine precursor using iodine monochloride (ICl) or similar reagents under controlled temperatures (0–25°C).
  • Metal-catalyzed coupling : Suzuki-Miyaura or Stille couplings could introduce the methyl group at position 5, leveraging the iodine atom as a leaving group . Critical parameters include:
  • Solvent choice : Polar aprotic solvents (e.g., DMF, THF) to stabilize intermediates.
  • Inert atmosphere : Moisture-sensitive reactions require nitrogen/argon to prevent hydrolysis .

Q. Which analytical techniques are most effective for characterizing this compound?

  • NMR spectroscopy :

  • 19F^{19}\text{F} NMR to confirm fluorine presence (δ ≈ -120 to -130 ppm for pyridyl-F).
  • 1H^{1}\text{H} NMR to resolve methyl protons (δ ~2.5 ppm) and aromatic protons .
    • Mass spectrometry (MS) : High-resolution MS (HRMS) to verify molecular weight (237.01 g/mol) and isotopic patterns from iodine .
    • X-ray crystallography : For structural confirmation, as demonstrated for related fluoropyridines (e.g., ’s crystal structure analysis) .

Q. What are the primary applications of this compound in organic synthesis?

  • Building block for pharmaceuticals : The iodine atom facilitates cross-coupling reactions to introduce aryl/alkyl groups for drug candidates .
  • Ligand synthesis : Fluorine’s electron-withdrawing effect enhances metal coordination in catalytic systems .
  • Biological probes : Used in radiolabeling (via iodine-125) for imaging or metabolic studies .

Advanced Research Questions

Q. How do electronic and steric effects influence regioselective functionalization of this compound?

  • Electronic effects : Fluorine at position 2 deactivates the pyridine ring, directing electrophilic substitution to the 4-position. Iodine at position 3 acts as a leaving group, enabling nucleophilic aromatic substitution (NAS) or cross-coupling .
  • Steric hindrance : The methyl group at position 5 may hinder reactions at adjacent positions. Computational modeling (DFT) is recommended to predict reactivity .
  • Methodological tip : Use palladium catalysts (e.g., Pd(PPh3_3)4_4) for Suzuki couplings, as iodine’s size requires bulky ligands to prevent side reactions .

Q. What stability challenges arise during storage and handling of this compound, and how can they be mitigated?

  • Light sensitivity : Iodine-containing compounds degrade under UV light; store in amber glass at -20°C .
  • Moisture sensitivity : Hydrolysis of the C-I bond can occur; use inert atmospheres and molecular sieves in reactions .
  • Hazard mitigation : The compound’s toxicity (GHS hazard code T) mandates fume hood use and PPE (gloves, goggles) .

Q. How can contradictory biological activity data for derivatives of this compound be resolved?

  • Assay validation : Ensure consistency in cell lines (e.g., HEK293 vs. HeLa) and assay conditions (pH, temperature) to reduce variability .
  • Metabolite profiling : LC-MS/MS to identify degradation products interfering with activity measurements .
  • Structural analogs : Compare with fluorinated pyridines like 2-fluoro-4-iodo-5-methylpyridine (CAS 153034-94-7) to isolate electronic vs. steric contributions .

Properties

IUPAC Name

2-fluoro-3-iodo-5-methylpyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5FIN/c1-4-2-5(8)6(7)9-3-4/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ANOOZLFFCNANTR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(N=C1)F)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5FIN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30437229
Record name 2-Fluoro-3-iodo-5-methylpyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30437229
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

237.01 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

153034-78-7
Record name 2-Fluoro-3-iodo-5-methylpyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30437229
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-FLUORO-3-IODO-5-METHYLPYRIDINE
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Synthesis routes and methods I

Procedure details

26.5 ml of n-butyllithium (1.57 mol/l hexane solution) was dropwise added at −78° C. to a solution having 4.02 g (39.8 mmol) of diisopropylamine dissolved in 70 ml of tetrahydrofuran, followed by stirring for 30 minutes. To this solution, a solution having 4.42 g (39.8 mmol) of 2-fluoro-5-methylpyridine dissolved in 18 ml of tetrahydrofuran was added, followed by stirring for 4 hours to prepare 2-fluoro-5-methyl-3-pyridyllithium. Then, to this solution, a solution having 10.1 g (39.8 mmol) of iodine dissolved in 27 ml of tetrahydrofuran was added, followed by stirring for 2 hours. 16 ml of water and 120 ml of a sodium thiosulfate aqueous solution were charged, followed by extraction with ethyl ether. The organic layer was dried over magnesium sulfate and subjected to filtration, the solvent was distilled off under reduced pressure, and the obtained crude product was purified by silica gel chromatography to obtain 3.15 g (yield: 33%) of 2-fluoro-3-iodo-5-methylpyridine.
Quantity
26.5 mL
Type
reactant
Reaction Step One
Name
sodium thiosulfate
Quantity
120 mL
Type
reactant
Reaction Step Two
Name
Quantity
16 mL
Type
solvent
Reaction Step Two
Quantity
4.02 g
Type
reactant
Reaction Step Three
Quantity
4.42 g
Type
reactant
Reaction Step Four
Name
2-fluoro-5-methyl-3-pyridyllithium
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
10.1 g
Type
reactant
Reaction Step Six
Quantity
70 mL
Type
solvent
Reaction Step Seven
Quantity
18 mL
Type
solvent
Reaction Step Eight
Quantity
27 mL
Type
solvent
Reaction Step Nine

Synthesis routes and methods II

Procedure details

A solution of 2-fluoro-5-methyl-pyridine (1.0 g, 9.000 mmol) in dry THF (10 mL) was added dropwise and the solution was stirred at this temp for 2 hours. A solution of iodine (2.284 g, 463.3 μL, 9.000 mmol) in THF (10 mL) was then added and the resultant mixture stirred for a further 1 hour at this temp before being quenched with water. The resulting mixture was partitioned between sodium thiosulfate solution and Et2O, organics separated and washed further with saturated NaCl. The combined organics were dried over Na2SO4, filtered and concentrated under reduced pressure to give a colourless oil. The resulting mixture was purified by column chromatography (30% EtOAc in hexanes, ˜200 mL silica) to give a colourless foam (1.409 g, 66% Yield).
Quantity
1 g
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
463.3 μL
Type
reactant
Reaction Step Two
Name
Quantity
10 mL
Type
solvent
Reaction Step Two
[Compound]
Name
resultant mixture
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Yield
66%

Synthesis routes and methods III

Procedure details

A solution of 2M LDA in THF (371 mL, 742 mmol) was added to THF (1400 mL) at −78° C. under an atmosphere of nitrogen. To this stirred, cooled solution was added 2-fluoro-5-methylpyridine (75.0 g, 67.6 mmol) in THF (280 mL) dropwise. The reaction mixture was allowed to stir at −78° C. for 2 h and then a solution of iodine (171.5 g, 67.6 mmol) in THF (560 mL) was added dropwise. The reaction mixture was allowed to stir at −78 for 2 h and then diluted with water (875 mL). The mixture was allowed to warm to rt and was then extracted with EtOAc. The organic solutions were combined, washed with brine, dried over Na2SO4, filtered and concentrated. The residue was purified by column chromatography to give 2-fluoro-3-iodo-5-methylpyridine (80 g, 50%).
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
1400 mL
Type
solvent
Reaction Step One
Name
Quantity
371 mL
Type
solvent
Reaction Step One
Quantity
75 g
Type
reactant
Reaction Step Two
Name
Quantity
280 mL
Type
solvent
Reaction Step Two
Quantity
171.5 g
Type
reactant
Reaction Step Three
Name
Quantity
560 mL
Type
solvent
Reaction Step Three
Name
Quantity
875 mL
Type
solvent
Reaction Step Four

Synthesis routes and methods IV

Procedure details

Diisopropylamine (92 mL) was added to THF (1.2 L), and the mixture was cooled to −18° C. in a nitrogen atmosphere. A 2.69 M solution of n-butyllithium in hexane (224 mL) was added dropwise to the solution. After completion of the dropwise addition, the mixture was warmed to −5° C. with stirring over 20 minutes. The reaction mixture was cooled to −73° C. A solution of 2-fluoro-5-methylpyridine (61 g) in THF (240 mL) was added dropwise to the reaction mixture. The reaction mixture was stirred at −75° C. for 3.5 hours. A solution of iodine (139 g) in THF (24 mL) was added dropwise to the reaction mixture. The reaction mixture was stirred at −75° C. for one hour and 55 minutes. After completion of the reaction, water (220 mL) was added to the reaction mixture at the same temperature. The mixture was stirred at the same temperature for five minutes. The reaction mixture was returned to room temperature, and water (1.2 L) was then added. A solution of sodium thiosulfate pentahydrate (136 g) in water (300 mL), and water (300 mL) were added to the mixture, followed by stirring for 10 minutes. The mixture was extracted with MTBE (1.2 L). The organic layer was washed with brine (500 mL). The combined aqueous layers were extracted with MTBE (1 L). The combined organic layers were dried over anhydrous magnesium sulfate. The desiccant was removed by filtration, and the filtrate was concentrated under reduced pressure. n-heptane was added to the residue, followed by cooling. The precipitated solid was collected by filtration. The residue was washed with n-heptane. The filtrate was cooled, and the precipitated solid was collected by filtration. This operation was repeated five times to give the title compound (109.69 g).
Name
Quantity
1.2 L
Type
solvent
Reaction Step One
Name
Quantity
220 mL
Type
solvent
Reaction Step Two
Quantity
92 mL
Type
reactant
Reaction Step Three
Name
Quantity
1.2 L
Type
solvent
Reaction Step Three
[Compound]
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
224 mL
Type
solvent
Reaction Step Four
Quantity
61 g
Type
reactant
Reaction Step Five
Name
Quantity
240 mL
Type
solvent
Reaction Step Five
Quantity
139 g
Type
reactant
Reaction Step Six
Name
Quantity
24 mL
Type
solvent
Reaction Step Six
Name
sodium thiosulfate pentahydrate
Quantity
136 g
Type
reactant
Reaction Step Seven
Name
Quantity
300 mL
Type
solvent
Reaction Step Seven
Name
Quantity
300 mL
Type
solvent
Reaction Step Seven

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Fluoro-3-iodo-5-methylpyridine
Reactant of Route 2
2-Fluoro-3-iodo-5-methylpyridine
Reactant of Route 3
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Reactant of Route 4
Reactant of Route 4
2-Fluoro-3-iodo-5-methylpyridine
Reactant of Route 5
Reactant of Route 5
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Reactant of Route 6
2-Fluoro-3-iodo-5-methylpyridine

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